1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of automated peptide synthesizers can also streamline the production process, particularly for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions
Common reagents used in these reactions include piperidine for Fmoc deprotection, dichloromethane as a solvent, and bases like triethylamine for neutralization. Reaction conditions often involve mild temperatures and controlled pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amine, which can then participate in further coupling reactions .
Scientific Research Applications
1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the construction of complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
- 9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
- 9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Uniqueness
1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Fmoc group. This combination provides both stability and reactivity, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)17-9-10-25(11-13-30-14-12-25)26(15-17)24(29)31-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZUERLTFRVEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)N(CC1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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